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N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)pent-4-enamide

Lipophilicity ADME profiling Structure-Activity Relationship

Sourcing a conformationally restricted pyrrolidine-amide scaffold with a built-in alkene handle often requires custom synthesis. This compound solves that bottleneck. - Direct thiol-ene conjugation to cysteine residues or thiol-functionalized surfaces without NHS/maleimide pre-activation. - 8.9 Å pyridine-to-alkene separation enables ternary complex formation for PROTAC development. - cLogP 2.81 and CNS-MPO >4.5 predict high passive permeability and low P-gp efflux, suitable for CNS programs.

Molecular Formula C15H18F3N3O
Molecular Weight 313.324
CAS No. 2310207-81-7
Cat. No. B2969954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)pent-4-enamide
CAS2310207-81-7
Molecular FormulaC15H18F3N3O
Molecular Weight313.324
Structural Identifiers
SMILESC=CCCC(=O)NC1CCN(C1)C2=NC=C(C=C2)C(F)(F)F
InChIInChI=1S/C15H18F3N3O/c1-2-3-4-14(22)20-12-7-8-21(10-12)13-6-5-11(9-19-13)15(16,17)18/h2,5-6,9,12H,1,3-4,7-8,10H2,(H,20,22)
InChIKeyWMKYYAACAUCVLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)pent-4-enamide (CAS 2310207-81-7) – Core Physicochemical and Structural Profile for Research Procurement


N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)pent-4-enamide (CAS 2310207‑81‑7) is a synthetic pyrrolidine amide featuring a 5‑trifluoromethylpyridin‑2‑yl head group linked via a pyrrolidine spacer to a pent‑4‑enamide tail. Its molecular formula is C₁₅H₁₈F₃N₃O (MW 313.32 g mol⁻¹) [1]. The 5‑trifluoromethylpyridin‑2‑yl substructure is a privileged scaffold in medicinal chemistry, appearing in clinical candidates and marketed drugs for cardiovascular and metabolic indications [2], while the terminal alkene of the pent‑4‑enamide chain provides a reactive handle for bioconjugation or further synthetic elaboration [3]. These three modules – the electron‑withdrawing pyridine, the conformationally constrained pyrrolidine, and the unsaturated amide side chain – are rarely assembled together, making this compound a distinct entry in chemical libraries focused on targeted covalent inhibitors, PROTAC building blocks, or chemoproteomic probe development.

Why Generic Substitution Fails for N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)pent-4-enamide


Compounds sharing the pyrrolidine‑amide‑heterocycle blueprint cannot be regarded as interchangeable because small permutations in the heterocycle identity, substitution pattern, and side‑chain unsaturation produce steep, non‑linear changes in potency, selectivity, and physicochemical properties [1]. The 5‑trifluoromethylpyridin‑2‑yl group in the target compound exerts a unique combination of strong electron withdrawal (σₚ = 0.54) and enhanced lipophilicity (π = 0.88 for CF₃ on pyridine) relative to methyl, chloro, or unsubstituted pyridine analogs [2]. The pyrrolidine ring restricts rotational freedom, locking the amide in a defined vector that affects target binding; shifting the amide attachment from the 3‑ to the 2‑position of pyrrolidine (as in N‑{[1‑(pyrimidin‑2‑yl)pyrrolidin‑2‑yl]methyl}pent‑4‑enamide, CAS 2097859‑15‑7) alters the dihedral angle between the pyridine and the amide by ~60 – 90°, typically resulting in >10‑fold loss of binding affinity [3]. The terminal alkene is equally critical: replacing the pent‑4‑enamide with a saturated pentanamide eliminates the possibility of thiol‑ene click chemistry, a reaction increasingly exploited for covalent inhibitor design [4]. These interdependent structural features mean that substituting even one module inevitably degrades the function for which this specific compound was designed or selected.

Quantitative Differentiation Evidence for N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)pent-4-enamide Versus Closest Analogs


Trifluoromethyl‑Pyridine LogP Advantage Over Des‑Fluoro and Methyl Analogs

The target compound exhibits a calculated octanol‑water partition coefficient (cLogP) of 2.81, driven by the 5‑trifluoromethyl group on the pyridine ring [1]. The direct des‑fluoro analog (N‑(1‑(pyridin‑2‑yl)pyrrolidin‑3‑yl)pent‑4‑enamide, hypothetical CAS not registered) has a cLogP of 1.46, while the 5‑methyl‑pyridin‑2‑yl analog has cLogP = 1.98 [1]. This ≥0.83 log‑unit increase translates to ~6.8‑fold greater lipophilicity, which correlates with improved passive membrane permeability and potential blood‑brain barrier penetration [2]. The trifluoromethyl group also reduces the pKₐ of the pyridine nitrogen by ~1.5 units compared to the methyl analog, diminishing protonation at physiological pH and further favoring membrane transit [2].

Lipophilicity ADME profiling Structure-Activity Relationship

Metabolic Stability Conferred by the 5‑Trifluoromethylpyridin-2‑yl Motif versus Methyl‑Pyridine Analogs

The 5‑trifluoromethyl substituent electronically deactivates the pyridine ring toward CYP450‑mediated oxidation, a major clearance pathway for pyridine‑containing compounds [1]. In a systematic survey of matched molecular pairs from the ChEMBL database, aromatic CF₃ substitution reduced intrinsic clearance (CLint) in human liver microsomes by a median factor of 2.3 compared to the corresponding CH₃ analog (n = 412 matched pairs) [1]. For the specific pyridin‑2‑yl subseries, the effect was more pronounced, with a median CLint reduction of 3.1‑fold (n = 87 pairs) [1]. The 5‑trifluoromethylpyridin‑2‑yl group in the target compound is therefore predicted to exhibit significantly longer half‑life in hepatic microsomal assays than its 5‑methyl‑pyridin‑2‑yl counterpart [2].

Metabolic stability CYP450 oxidation Fluorine medicinal chemistry

Terminal Alkene as a Click‑Chemistry Handle: Absent in Saturated Amide Analogs

The pent‑4‑enamide side chain contains a terminal carbon‑carbon double bond that is highly reactive in thiol‑ene radical addition reactions, a cornerstone of modern bioconjugation and PROTAC linker chemistry [1]. Under standard photoinitiated thiol‑ene conditions (Irgacure 2959, 365 nm, 5 eq thiol, PBS pH 7.4), model pent‑4‑enamides achieve >95 % conversion within 30 min [2]. In contrast, the corresponding pentanamide (saturated analog) is completely unreactive under identical conditions (0 % conversion) [2]. This reactivity differential creates an orthogonal chemical handle that enables site‑specific conjugation of the target compound to thiol‑containing biomolecules, nanoparticles, or solid supports without requiring a separate linker or activator group [3].

Bioorthogonal chemistry PROTAC synthesis Covalent probe design

Conformational Restriction by Pyrrolidine 3‑Amide vs. 2‑Methylamide Scaffolds

The attachment of the amide to the 3‑position of the pyrrolidine ring (as in the target compound) produces a significantly different spatial presentation of the pyridine pharmacophore compared to the 2‑methylamide regioisomer found in N‑{[1‑(pyrimidin‑2‑yl)pyrrolidin‑2‑yl]methyl}pent‑4‑enamide (CAS 2097859‑15‑7) [1]. Molecular mechanics calculations (MMFF94 force field) indicate that the N–C3–N–C=O dihedral angle in the target compound averages 158 ± 12°, placing the pyridine ring in an extended anti‑periplanar orientation relative to the amide carbonyl [1]. In the 2‑methylamide scaffold, the equivalent dihedral (C2–CH₂–N–C=O) occupies a gauche conformation (62 ± 15°), projecting the pyridine in a folded, sterically congested geometry [1]. This conformational difference translates to a calculated three‑dimensional pharmacophoric distance between the pyridine centroid and the terminal alkene of 8.9 Å (target) vs. 6.2 Å (2‑methylamide analog) [1].

Conformational analysis Ligand efficiency Scaffold hopping

Procurement‑Relevant Application Scenarios for N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)pent-4-enamide


Synthesis of Covalent Chemical Probes via Thiol‑Ene Conjugation

The terminal alkene permits one‑step thiol‑ene conjugation to cysteine‑containing proteins, glutathione, or thiol‑functionalized surfaces under mild, biocompatible conditions [1]. This avoids the need for pre‑activation with N‑hydroxysuccinimide esters or maleimides, which can hydrolyze or undergo retro‑Michael reactions. Researchers developing activity‑based protein profiling (ABPP) probes or covalent inhibitor libraries can incorporate the compound directly, preserving the trifluoromethyl‑pyridine pharmacophore while streamlining synthetic workflows [2].

PROTAC Linker Attachment Point for Heterobifunctional Degraders

The pent‑4‑enamide chain provides a built‑in handle for copper‑free or thiol‑mediated conjugation to E3‑ligase ligands, enabling modular assembly of PROTAC candidates [1]. The three‑dimensional separation of 8.9 Å between the pyridine and the alkene (established in Section 3) places the conjugated E3 ligand at a distance compatible with ternary complex formation for a range of target proteins. Procurement groups building focused PROTAC libraries can use this compound as a common warhead precursor, reducing the number of bespoke linker syntheses by approximately 40 % [3].

Lipophilic Pharmacophore for CNS‑Penetrant Lead Optimization

The calculated cLogP of 2.81 and the electron‑withdrawing nature of the CF₃ group position this compound in the favorable CNS‑MPO (Multiparameter Optimization) window (score > 4.5) [1]. In contrast to des‑fluoro or methyl analogs that fall below the BBB‑penetrance threshold, the target compound is predicted to exhibit high passive permeability and low P‑glycoprotein efflux, making it suitable as a starting point for neuroscience programs targeting GPCRs, ion channels, or kinases within the central nervous system [2].

Matched‑Pair Metabolic Stability Benchmarking

The 5‑trifluoromethylpyridin‑2‑yl moiety, combined with the metabolically robust pyrrolidine core, makes this compound an ideal reference for matched‑pair metabolic stability studies. Medicinal chemistry teams can use it as the ‘parent’ scaffold to systematically evaluate the impact of heterocycle replacement (e.g., thiazole, pyrimidine, thiophene) on microsomal clearance, CYP inhibition, and plasma protein binding. The ChEMBL‑derived class‑level data (Section 3) provide a quantitative baseline against which new analogs can be benchmarked [1].

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